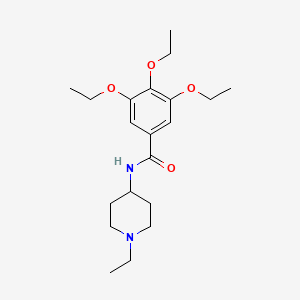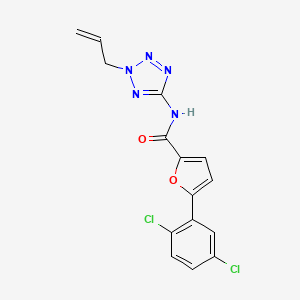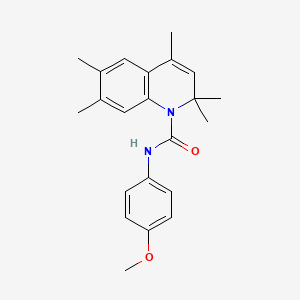![molecular formula C15H18FNO3 B4629745 (1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)
(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
Overview
Description
The synthesis and study of fluorinated compounds, such as "(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid," is a significant area of research due to their potential applications in various fields, including medicinal chemistry and material science. Fluorinated compounds often exhibit unique physical, chemical, and biological properties compared to their non-fluorinated counterparts.
Synthesis Analysis
The synthesis of complex fluorinated compounds typically involves multiple steps, including amidation, etherification, and cyclization. Liu Ying-xiang (2007) demonstrated an improved method for preparing a related compound, achieving a 66% overall yield, which underscores the challenges and advancements in the synthesis of such molecules (Liu Ying-xiang, 2007).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized using various spectroscopic techniques. M. Sapnakumari et al. (2014) provided a detailed characterization of a structurally related compound, highlighting the importance of single-crystal X-ray diffraction in understanding the molecular geometry and intramolecular interactions (M. Sapnakumari et al., 2014).
Chemical Reactions and Properties
The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the compound's electron distribution and chemical stability. For example, the synthesis and analysis of fluorophenylboronic acid by Sasmita Das et al. (2003) reveal how fluorine substitution impacts chemical reactivity and the potential for further functionalization (Sasmita Das et al., 2003).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, melting point, and thermal stability, are critical for their practical applications. The synthesis and characterization of amino acid derivatives by M. Ikram et al. (2015) illustrate the techniques used to assess these properties and the impact of fluorination on physical characteristics (M. Ikram et al., 2015).
Chemical Properties Analysis
Fluorinated compounds often exhibit unique chemical properties, including enhanced stability and reactivity towards specific reactions. The study on the selective xanthine oxidase inhibitory activity of transition metal complexes by M. Ikram et al. (2015) demonstrates the potential for designing fluorinated compounds with targeted chemical properties (M. Ikram et al., 2015).
Scientific Research Applications
Pharmacological Interactions and Metabolism
- One study detailed the interactions of major metabolites of Prasugrel, a thienopyridine antiplatelet agent, with cytochrome P450 enzymes, highlighting the complex metabolic pathways involved in drug action and detoxification. This research underscores the significance of understanding the metabolic fate of fluorinated compounds in developing therapeutic agents (Rehmel et al., 2006).
Molecular Structure and Chemical Properties
- Another study focused on the structural analysis of monofluorinated small molecules, including ortho-fluorophenylglycine, a compound structurally related to the query. Such research aids in the design of new molecules with potential therapeutic applications by understanding the influence of fluorination on molecular behavior (Burns & Hagaman, 1993).
Biochemical Applications
- Research on novel amino acid-bearing Schiff base ligands and their metal complexes provides insights into the development of compounds with antioxidant properties and enzyme inhibitory activity, demonstrating the broader utility of such molecules in medicinal chemistry and biochemistry (Ikram et al., 2015).
properties
IUPAC Name |
2-[1-[2-(3-fluoroanilino)-2-oxoethyl]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-11-4-3-5-12(8-11)17-13(18)9-15(10-14(19)20)6-1-2-7-15/h3-5,8H,1-2,6-7,9-10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCQLBWURPCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=CC(=CC=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)


![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)